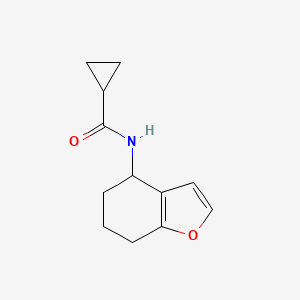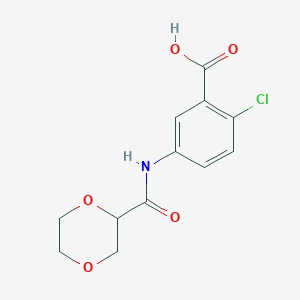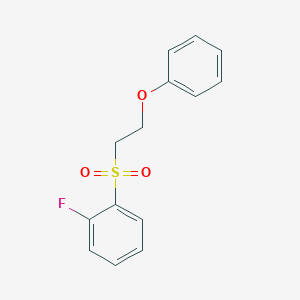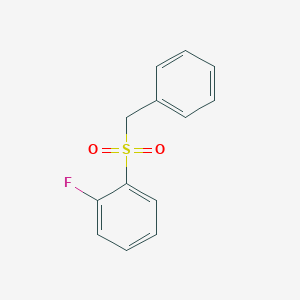![molecular formula C10H13Cl2NO2S B7574743 N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide
Descripción general
Descripción
N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide, commonly known as Diclazuril, is a chemical compound widely used in scientific research. It is a benzene-containing sulfonamide derivative that exhibits anti-coccidial activity. Diclazuril is a potent inhibitor of the replication of coccidian parasites, which are responsible for causing coccidiosis, a severe disease that affects livestock and poultry.
Aplicaciones Científicas De Investigación
Conformation and Biological Activity :
- Gowda et al. (2007) studied the conformation of the N-H bond in N-(2,4-Dichlorophenyl)methanesulfonamide, which is nearly syn to the ortho-chloro substituent. This conformation may be crucial for its biological activity, as the amide H atom is readily available to a receptor molecule (Gowda, Foro, & Fuess, 2007).
Synthesis and Structure of Sulfonamide Derivatives :
- Danish et al. (2021) reported new sulfonamide derivatives, including one similar to the compound . They characterized these compounds by FTIR, ESI-MS, and X-ray crystallography, highlighting the importance of hydrogen bonding in their structures (Danish et al., 2021).
Electrophilic Aldehyde Imines Synthesis :
- Aizina et al. (2012) described the synthesis of phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide, demonstrating the high reactivity of this product in alkylation reactions, which is relevant for the study of sulfonamide derivatives (Aizina, Levkovskaya, & Rozentsveig, 2012).
Biological Evaluation of 1,4-Dihydropyridines :
- Ghorbani-Vaghei et al. (2016) used similar compounds as catalysts for synthesizing 1,4-dihydropyridine derivatives, which were evaluated for antibacterial and antioxidant activities. This highlights a potential application in pharmaceuticals (Ghorbani‐Vaghei et al., 2016).
Herbicide Analysis :
- Laganà et al. (2002) developed a method for determining herbicides, including compounds structurally related to the one . This study is relevant for environmental monitoring and analysis (Laganà et al., 2002).
Propiedades
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-7(13(2)16(3,14)15)9-5-4-8(11)6-10(9)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKMJKNYTBAEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)

![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)



![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)


![3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)